molecular formula C6H12N2OS B047925 1-(2-Tetrahydrofurfuryl)-2-thiourea CAS No. 66892-25-9

1-(2-Tetrahydrofurfuryl)-2-thiourea

Cat. No.: B047925
CAS No.: 66892-25-9
M. Wt: 160.24 g/mol
InChI Key: DYYSJNQVLWANCC-UHFFFAOYSA-N
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Description

1-(2-Tetrahydrofurfuryl)-2-thiourea is an organosulfur compound with the molecular formula C6H12N2OS It is a derivative of thiourea, where the thiourea moiety is substituted with a tetrahydrofuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Tetrahydrofurfuryl)-2-thiourea can be synthesized through the reaction of tetrahydrofuran-2-ylmethylamine with thiocarbonyldiimidazole. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Tetrahydrofurfuryl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted thiourea derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

1-(2-Tetrahydrofurfuryl)-2-thiourea has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase, an enzyme involved in melanin synthesis.

    Medicine: Explored for its potential therapeutic applications, including its use as an anti-cancer agent and in the treatment of hyperpigmentation disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Tetrahydrofurfuryl)-2-thiourea involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the active site of the enzyme.

Comparison with Similar Compounds

1-(2-Tetrahydrofurfuryl)-2-thiourea can be compared with other thiourea derivatives, such as:

    1,3-Bis(2,6-dimethylphenyl)thiourea: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Indole-thiourea derivatives: Investigated for their strong tyrosinase inhibitory activity and potential therapeutic applications.

Properties

IUPAC Name

oxolan-2-ylmethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c7-6(10)8-4-5-2-1-3-9-5/h5H,1-4H2,(H3,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYSJNQVLWANCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985504
Record name N-[(Oxolan-2-yl)methyl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66892-25-9
Record name N-[(Oxolan-2-yl)methyl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxolan-2-ylmethyl)thiourea
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